molecular formula C7H15N3O B7806674 2-(1,4-Diazepan-1-yl)acetamide

2-(1,4-Diazepan-1-yl)acetamide

Cat. No.: B7806674
M. Wt: 157.21 g/mol
InChI Key: TUDVAMWISALGGV-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)acetamide: is a chemical compound with the molecular formula C7H15N3O and a molecular weight of 157.21 g/mol . It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in research settings and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Diazepan-1-yl)acetamide typically involves the reaction of diazepane with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

  • Diazepane + Acetic Anhydride/Acetyl Chloride → this compound + By-products

The reaction is typically conducted at room temperature or slightly elevated temperatures, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
  • Substitution : The amide group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation : Potassium permanganate in an acidic medium.
  • Reduction : Lithium aluminum hydride in anhydrous ether.
  • Substitution : Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

  • Oxidation : Formation of carboxylic acids or ketones.
  • Reduction : Formation of amines or alcohols.
  • Substitution : Formation of substituted amides or esters.

Scientific Research Applications

2-(1,4-Diazepan-1-yl)acetamide has several applications in scientific research, including:

  • Chemistry : Used as a building block in the synthesis of more complex molecules.
  • Biology : Studied for its potential interactions with biological macromolecules.
  • Medicine : Investigated for its potential therapeutic properties, although it is not currently used as a drug.
  • Industry : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)acetamide is not well-characterized. it is believed to interact with various molecular targets, including enzymes and receptors, through its amide and diazepane functional groups. These interactions can modulate biological pathways and potentially lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Diazepam : A well-known benzodiazepine with anxiolytic and sedative properties.
  • 2-(1,4-Diazepan-1-yl)acetic acid : A related compound with similar structural features but different functional groups.

Uniqueness

2-(1,4-Diazepan-1-yl)acetamide is unique due to its specific combination of a diazepane ring and an acetamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research purposes.

Properties

IUPAC Name

2-(1,4-diazepan-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c8-7(11)6-10-4-1-2-9-3-5-10/h9H,1-6H2,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDVAMWISALGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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